Corynantheine

Description

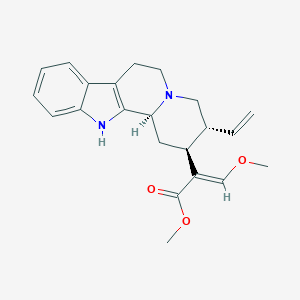

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-XPOGPMDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt) | |

| Record name | Corynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401317727 | |

| Record name | Corynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18904-54-6 | |

| Record name | Corynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18904-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Corynantheine-Type Alkaloids

Executive Summary

Corynantheine and its related alkaloids, found in plants such as Mitragyna speciosa (Kratom) and those of the Corynanthe genus, represent a class of pharmacologically complex natural products. This document provides a detailed examination of the mechanism of action of this compound-type alkaloids, with a specific focus on the well-characterized diastereomer, corynantheidine (B1225087). This alkaloid exhibits a unique polypharmacological profile, acting as a G-protein biased partial agonist at the µ-opioid receptor (MOR) and demonstrating notable affinity for α-adrenergic receptors. This dual activity presents a compelling foundation for the development of novel analgesics and treatments for substance use disorders. This guide consolidates the current understanding of its receptor pharmacology, signaling pathways, and the experimental methodologies used in its characterization.

A Note on Nomenclature: The scientific literature on Corynanthe alkaloids can be complex. While this guide addresses "this compound" as a class, the most robust quantitative pharmacological data available is for its diastereomer, corynantheidine . This document will focus on the data for corynantheidine and will specify this compound throughout.

Core Mechanism of Action

Corynantheidine's primary mechanism of action involves direct interaction with multiple G-protein coupled receptors (GPCRs), most notably opioid and adrenergic receptors. Unlike classical opioids, it does not engage all canonical signaling pathways, leading to a distinct functional profile.

-

µ-Opioid Receptor (MOR): Corynantheidine acts as a partial agonist at the MOR.[1][2] It activates G-protein signaling but fails to recruit β-arrestin-2, a key protein involved in receptor desensitization, internalization, and the mediation of adverse effects like respiratory depression and constipation.[3][4][5] This G-protein bias is a central feature of its mechanism.

-

α-Adrenergic Receptors: The alkaloid displays high affinity for α-adrenergic receptors, particularly the α1D subtype, where its binding affinity is higher than for the MOR.[3][4] While direct functional data is limited, its structural class and binding profile suggest antagonist-like behavior at these receptors.[3]

-

Other Receptors: Corynantheidine has weaker interactions with κ-opioid (KOR) and δ-opioid (DOR) receptors and has also been screened against other targets like the NMDA receptor.[1][3]

Quantitative Pharmacological Data

The pharmacological profile of corynantheidine has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity data.

Table 1: Receptor Binding Affinities (Ki) of Corynantheidine

| Receptor Target | Species/Cell Line | Kᵢ (nM) | Reference |

| α₁D-Adrenergic | Human, CHO | 41.7 ± 4.7 | [3] |

| α₂A-Adrenergic | Human | ~74 | [1][3] |

| µ-Opioid (MOR) | Human, HEK | 118 ± 12 | [3] |

| µ-Opioid (MOR) | Mouse | 57.1 | [1] |

| κ-Opioid (KOR) | Rat/Human | 1910 ± 50 | [3] |

| κ-Opioid (KOR) | Mouse | 385.4 | [1] |

| δ-Opioid (DOR) | Mouse | 172 | [1] |

| δ-Opioid (DOR) | Human | Insufficient Displacement | [3] |

| NMDA | Human | ~83 | [1][3] |

Table 2: Functional Activity of Corynantheidine

| Receptor Target | Assay Type | Parameter | Value | Reference |

| µ-Opioid (MOR) | BRET (Gᵢ₋₁) | EC₅₀ | 67.2 nM | [3] |

| Eₘₐₓ | 37.2% (vs. DAMGO) | [3] | ||

| µ-Opioid (MOR) | [³⁵S]GTPγS | EC₅₀ | 104.24 nM | [1] |

| Eₘₐₓ | ~74% | [3] | ||

| µ-Opioid (MOR) | β-Arrestin-2 Recruitment | Efficacy | Not Detected (<20%) | [3][4] |

| κ-Opioid (KOR) | Gᵢ Signaling / β-Arrestin | Efficacy | Not Detected | [3] |

| δ-Opioid (DOR) | Gᵢ Signaling / β-Arrestin | Efficacy | Not Detected | [3] |

Signaling Pathways

The distinct pharmacological effects of corynantheidine arise from its modulation of specific intracellular signaling cascades.

Biased Agonism at the µ-Opioid Receptor

At the MOR, corynantheidine preferentially activates the G-protein signaling pathway over the β-arrestin pathway. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the Gαᵢ/₀ subunit from the Gβγ dimer. The activated Gαᵢ/₀ subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with the analgesic effects of opioids. The lack of β-arrestin-2 recruitment is hypothesized to reduce the incidence of typical opioid-related side effects.

Caption: Biased µ-opioid receptor signaling by corynantheidine.

Postulated α1-Adrenergic Receptor Antagonism

Based on its high binding affinity and structural similarities to other α-adrenergic antagonists, corynantheidine is presumed to act as an antagonist at α1-adrenergic receptors. These receptors are typically coupled to Gq/11 proteins. In a canonical pathway, an agonist would activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). As an antagonist, corynantheidine would bind to the receptor but not initiate this cascade, thereby blocking the effects of endogenous agonists like norepinephrine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kratomalks.org [kratomalks.org]

- 4. kratomalks.org [kratomalks.org]

- 5. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Corynantheine Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine and its related alkaloids, belonging to the diverse family of monoterpenoid indole (B1671886) alkaloids (MIAs), have garnered significant interest due to their wide range of pharmacological activities. The elucidation of their biosynthetic pathway is a complex endeavor that has been significantly advanced through a combination of traditional biochemical approaches and modern synthetic biology techniques. This guide provides an in-depth technical overview of the current understanding of the this compound biosynthetic pathway, including key enzymatic steps, quantitative data, detailed experimental protocols, and regulatory mechanisms.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the universal precursor for all MIAs, strictosidine (B192452).[1] Strictosidine is formed through the condensation of tryptamine, derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpene derived from the methylerythritol phosphate (B84403) (MEP) pathway. The pathway then proceeds through a series of enzymatic transformations to yield the this compound scaffold.

Key Enzymatic Steps and Intermediates

The core biosynthetic pathway leading to the this compound-type alkaloids involves the following key steps:

-

Strictosidine Synthesis: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) to form strictosidine.[2]

-

Deglycosylation: Strictosidine β-D-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive strictosidine aglycone.[1]

-

Formation of the this compound Skeleton: The strictosidine aglycone undergoes a series of rearrangements and reductions. A key branch point involves the formation of 19-E-geissoschizine, a central intermediate for various MIA classes. The specific steps leading to the this compound scaffold involve enzymes such as Geissoschizine Synthase (GS) . From the this compound iminium intermediate, a reduction catalyzed by a medium-chain alcohol dehydrogenase (MsDCS1 in Mitragyna speciosa) produces dihydrothis compound. Subsequent methylation by an enol O-methyltransferase (MsEnoMT4 in M. speciosa) yields corynantheidine.[1] Further enzymatic modifications, which are still under investigation, lead to the formation of this compound and other related alkaloids.

Quantitative Data

The elucidation and engineering of the this compound biosynthetic pathway have generated valuable quantitative data, providing insights into enzyme efficiency and the productivity of heterologous systems.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m_ | V_max_ | Source Organism | Reference(s) |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | Not Reported | Catharanthus roseus | [3] |

| Secologanin | 3.4 mM | Not Reported | Catharanthus roseus | [3] | |

| Strictosidine β-D-Glucosidase (SGD) | Strictosidine | Varies by analog | Not Reported | Catharanthus roseus | [4] |

Note: Comprehensive kinetic data for all enzymes in the pathway is still an active area of research. The provided values are based on available literature.

Table 2: Titers and Yields of this compound Precursors in Engineered Saccharomyces cerevisiae

| Product | Titer | Yield | Fermentation Time (hr) | Reference(s) |

| Strictosidine | 30-40 mg/L | Not Reported | 96 | [5] |

| Serpentine/Alstonine | ~5 mg/L | Not Reported | Not Reported | [5] |

| Corynantheidine | ~1 mg/L | Not Reported | Not Reported | [5] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

General Protocol for Spectrophotometric Enzyme Assays: [6]

-

Reaction Mixture Preparation: Prepare a reaction buffer at the optimal pH for the enzyme of interest. Add a known concentration of the substrate to the buffer.

-

Temperature Equilibration: Incubate the reaction mixture in a temperature-controlled spectrophotometer cuvette holder (e.g., at 25°C or 37°C) for 3-5 minutes.

-

Initiation of Reaction: Add a specific volume of the enzyme solution to the reaction mixture to initiate the reaction.

-

Data Acquisition: Monitor the change in absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance properties of the substrate or product.

-

Calculation of Activity: Determine the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time curve. Convert this to enzyme activity units (e.g., µmol of product formed per minute) using the Beer-Lambert law.

Example: Geissoschizine Synthase (GS) Assay

-

Reaction Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing a reducing agent like DTT (1 mM) if required.

-

Substrate: The substrate for GS is the strictosidine aglycone, which is unstable. Therefore, assays are often performed by generating the aglycone in situ by including SGD and strictosidine in the reaction mixture.

-

Cofactors: Include necessary cofactors, such as NADPH, at an appropriate concentration (e.g., 1 mM).

-

Enzyme: Add purified recombinant GS enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching and Extraction: Stop the reaction by adding a solvent like ethyl acetate (B1210297). Vortex and centrifuge to extract the product into the organic phase.

-

Analysis: Analyze the extracted product (geissoschizine) by LC-MS or GC-MS.

Heterologous Expression in Saccharomyces cerevisiae

General Protocol for Gene Expression in Yeast: [1][7]

-

Codon Optimization and Gene Synthesis: Optimize the coding sequences of the plant-derived biosynthetic genes for expression in S. cerevisiae and synthesize the genes.

-

Plasmid Construction: Clone the synthesized genes into yeast expression vectors under the control of suitable promoters (e.g., GAL1, TEF1). Multiple genes can be assembled into a single plasmid or expressed from separate plasmids.

-

Yeast Transformation: Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., CEN.PK2-1C) using the lithium acetate/polyethylene glycol method.

-

Strain Cultivation and Induction: Grow the transformed yeast cells in a selective medium. For inducible promoters like GAL1, induce gene expression by adding galactose to the culture medium.

-

Fermentation and Product Extraction: Culture the engineered yeast strain in a bioreactor under controlled conditions. After a desired period, harvest the culture and extract the alkaloids from the cells and/or the culture medium using organic solvents.

-

Product Analysis: Analyze the extracted compounds using LC-MS/MS or NMR to identify and quantify the produced alkaloids.

Heterologous Expression in Nicotiana benthamiana (Transient Expression)

Protocol for Agroinfiltration: [8][9]

-

Vector Construction: Clone the gene of interest into a binary vector suitable for Agrobacterium tumefaciens-mediated plant transformation (e.g., pEAQ-HT).

-

Agrobacterium Transformation: Transform the binary vector into an A. tumefaciens strain (e.g., GV3101).

-

Culture Preparation: Grow a single colony of the transformed A. tumefaciens in LB medium with appropriate antibiotics.

-

Infiltration: Harvest the bacterial cells by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone). Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes, mix the respective Agrobacterium cultures before infiltration.

-

Incubation and Harvesting: Grow the infiltrated plants for 5-7 days. Harvest the infiltrated leaf tissue for metabolite extraction and analysis.

-

Metabolite Extraction and Analysis: Grind the harvested leaf tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) and analyze the extract using LC-MS/MS.

Analytical Methods

UHPLC-MS/MS Protocol for this compound Alkaloid Analysis: [10][11][12]

-

Sample Preparation: Extract the alkaloids from the biological matrix (e.g., yeast culture, plant tissue) using a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). The extraction may be followed by a solid-phase extraction (SPE) step for sample cleanup and concentration.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase: Employ a gradient elution with two solvents: (A) Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate and (B) Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient might start with a low percentage of solvent B, increasing to a high percentage over several minutes to elute the compounds of interest.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common for UHPLC.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Detection:

-

Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Select specific precursor-to-product ion transitions for each alkaloid.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

-

Data Analysis: Quantify the alkaloids by comparing the peak areas from the samples to those of a standard curve prepared with authentic standards.

NMR Spectroscopy for Structural Elucidation: [13][14]

-

Sample Preparation: Purify the alkaloid of interest to a high degree. Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons and their chemical environments.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

-

-

Structure Determination: Integrate the data from all NMR experiments to piece together the complete chemical structure and stereochemistry of the alkaloid.

Signaling Pathways and Regulation

The biosynthesis of MIAs, including this compound, is tightly regulated by a complex network of signaling pathways, with the jasmonate signaling pathway playing a central role.[15]

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are plant hormones that are induced by various stresses, including herbivory and wounding. The core of the JA signaling pathway involves the following components:

-

Perception: JA-Ile is perceived by the F-box protein COI1 , which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4]

-

De-repression: In the absence of JA-Ile, JAZ (Jasmonate ZIM-domain) proteins act as repressors by binding to and inhibiting the activity of transcription factors that activate MIA biosynthesis genes.

-

Transcription Factor Activation: The binding of JA-Ile to COI1 targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[16] This degradation releases the transcription factors, allowing them to activate the expression of their target genes.

-

Gene Expression: Key transcription factors in the MIA pathway, such as ORCA3 and CrMYC2 , are activated, leading to the upregulation of biosynthetic genes like TDC (tryptophan decarboxylase) and STR (strictosidine synthase).[16]

Visualizations

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound from primary precursors.

Jasmonate Signaling Pathway Regulating MIA Biosynthesis

Caption: Simplified jasmonate signaling pathway regulating MIA biosynthesis.

Conclusion

The elucidation of the this compound biosynthetic pathway is a testament to the power of interdisciplinary research, combining enzymology, molecular biology, and analytical chemistry. While significant progress has been made in identifying the core enzymes and regulatory networks, further research is needed to fully characterize all the enzymatic steps and their kinetics, as well as to unravel the intricate details of the regulatory mechanisms. The continued exploration of this pathway holds great promise for the sustainable production of these valuable alkaloids for pharmaceutical applications through metabolic engineering and synthetic biology.

References

- 1. Engineered biosynthesis of plant heteroyohimbine and this compound alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Engineered biosynthesis of plant heteroyohimbine and this compound alkaloids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 8. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 9. [PDF] Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium | Semantic Scholar [semanticscholar.org]

- 10. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Unveiling Corynantheine: A Technical Guide to its Discovery and Isolation from Corynanthe Species

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical discovery and isolation of the alkaloid corynantheine from its natural source, Corynanthe species.

This whitepaper provides an in-depth exploration of the seminal work in the field, coupled with detailed modern experimental protocols and quantitative data. It is designed to serve as a vital resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Emergence of a Bioactive Alkaloid

The early 20th century marked a fervent period of discovery in the field of natural product chemistry. Within this era of pioneering research, French chemist A. Ernest Fourneau and his collaborator C. Oppenheim embarked on a systematic investigation of the chemical constituents of the bark of Corynanthe yohimbe, a plant indigenous to West Africa with a history of traditional use. Their work, published in 1912, led to the first documented discovery and isolation of a new alkaloid they named this compound. This discovery laid the groundwork for future pharmacological investigations into this class of compounds.

The Pioneering Discovery and Isolation by Fourneau and Oppenheim (1912)

The seminal work of Fourneau and Oppenheim, "Sur quelques nouveaux alcaloïdes du yohimbe" (Bulletin des Sciences Pharmacologiques, 1912), detailed the initial separation of this compound from the complex mixture of alkaloids present in Corynanthe yohimbe bark. While the original publication is a historical document, this guide reconstructs the likely experimental protocols based on the common analytical techniques of the era.

Historical Experimental Protocol: An Acid-Base Extraction Approach

The isolation of alkaloids in the early 20th century typically relied on the fundamental principles of their basic nature, allowing for their separation from neutral and acidic plant components through a series of acid-base extractions.

Experimental Workflow: Early 20th Century Isolation of this compound

Caption: Early 20th Century this compound Isolation Workflow.

Methodology:

-

Pulverization: The dried bark of Corynanthe yohimbe was finely ground to increase the surface area for efficient solvent extraction.

-

Acidified Alcohol Extraction: The powdered bark was macerated with an acidified alcoholic solution, likely ethanol containing a weak organic acid such as tartaric acid. This process would convert the alkaloids into their salt forms, which are soluble in the hydroalcoholic medium.

-

Filtration: The mixture was filtered to remove the solid plant residue (marc).

-

Concentration: The alcoholic extract was concentrated by evaporating the ethanol, leaving an aqueous acidic solution of the alkaloid salts.

-

Basification and Precipitation: The acidic solution was then basified, for instance with sodium carbonate or ammonia. This neutralized the acid and converted the alkaloid salts back into their free base forms, which are generally less soluble in water and would precipitate out of the solution.

-

Solvent Extraction: The precipitated crude alkaloids were then extracted into an immiscible organic solvent like chloroform or diethyl ether, in which the free bases are soluble.

-

Solvent Evaporation: The organic solvent was carefully evaporated to yield a crude mixture of total alkaloids.

-

Fractional Crystallization: The final and most critical step was the separation of the individual alkaloids from the crude mixture. This was likely achieved through fractional crystallization, a technique that exploits the differences in the solubility of the various alkaloids in a specific solvent system. By carefully controlling the solvent composition and temperature, Fourneau and Oppenheim would have been able to selectively crystallize and isolate this compound.

Quantitative Data from Early Investigations

Historical records from this period often lack the detailed quantitative data that is standard in modern research. The focus of Fourneau and Oppenheim's 1912 paper was primarily on the discovery and characterization of the new alkaloids. Quantitative analysis at the time would have been challenging and likely relied on gravimetric methods (weighing the final crystalline product) or titrimetric analysis.

Table 1: Estimated Quantitative Data from Early this compound Isolation

| Parameter | Estimated Value/Method | Notes |

| Starting Material | Dried Corynanthe yohimbe bark | Amount not specified in readily available abstracts. |

| Extraction Solvent | Acidified Ethanol | The exact acid and its concentration are not detailed. |

| Yield of Crude Alkaloids | Not specified | Would have been a small percentage of the initial bark weight. |

| Purity of Isolated this compound | Determined by melting point and elemental analysis | Spectroscopic methods were not available. |

| Method of Quantification | Gravimetric and possibly Titrimetric | Based on the weight of the isolated crystals and titration with a standard acid. |

Modern Methodologies for the Isolation of this compound

Significant advancements in analytical and separation sciences have led to the development of highly efficient and selective methods for the isolation of this compound and other alkaloids from Corynanthe species.

Modern Experimental Protocol: A Chromatography-Based Approach

Modern isolation workflows typically employ various chromatographic techniques to achieve high purity and yield.

Experimental Workflow: Modern Isolation of this compound

Caption: Modern this compound Isolation and Purification Workflow.

Methodology:

-

Extraction: Powdered bark is extracted using a Soxhlet apparatus or through more modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) with solvents such as methanol or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the free alkaloids are extracted into an organic solvent.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina. A gradient elution with a mixture of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) is used to separate the alkaloids based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative HPLC. This technique offers high resolution and allows for the isolation of highly pure compounds.

-

Structural Elucidation: The structure and purity of the isolated this compound are confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Quantitative Data from Modern Isolation

Modern analytical techniques allow for precise quantification of this compound at each stage of the isolation process.

Table 2: Typical Quantitative Data from Modern this compound Isolation

| Parameter | Typical Value/Method |

| Starting Material | 1 kg of dried, powdered Corynanthe yohimbe bark |

| Extraction Method | Soxhlet extraction with methanol for 24 hours |

| Yield of Crude Extract | 50-100 g |

| Yield of Crude Alkaloid Fraction | 5-10 g |

| Yield of Pure this compound | 100-500 mg |

| Purity of Isolated this compound | >98% (determined by HPLC) |

| Analytical Methods for Quantification | HPLC-UV, LC-MS |

This compound: A Molecule of Continued Interest

The initial discovery of this compound by Fourneau and Oppenheim opened the door to over a century of research into the pharmacology of Corynanthe alkaloids. While initially overshadowed by its more famous relative, yohimbine, this compound and its derivatives are now the subject of renewed interest for their potential therapeutic applications. The evolution of isolation techniques from the classical acid-base extractions to modern chromatographic methods has been instrumental in providing the high-purity material necessary for this ongoing research.

This guide provides a foundational understanding of the historical and contemporary approaches to the discovery and isolation of this compound, offering valuable insights for researchers and professionals in the field of natural product drug discovery.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources and Distribution of Corynantheine Alkaloids

This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound alkaloids. It includes detailed experimental protocols and visual representations of biosynthetic pathways and experimental workflows to support research and development in this area.

Natural Sources of this compound Alkaloids

This compound alkaloids are a class of monoterpenoid indole (B1671886) alkaloids found predominantly within the plant family Rubiaceae. The primary genera known to produce these compounds are Corynanthe, Mitragyna, and Uncaria.

-

Corynanthe : This genus, native to tropical Africa, is a significant source of various this compound alkaloids. Species such as Corynanthe johimbe (also known by its synonym Pausinystalia johimbe) and Corynanthe pachyceras are well-documented producers.[1][2][3][4][5] The bark of C. johimbe is particularly rich in alkaloids, with a total alkaloid content of up to 6%.[1][2] While yohimbine (B192690) is often the most abundant alkaloid in C. johimbe, other Corynanthe-type alkaloids, including this compound, are also present.[1][4]

-

Mitragyna : The most well-known species in this genus is Mitragyna speciosa, commonly known as kratom, which is native to Southeast Asia.[6] Its leaves contain a complex mixture of over 50 alkaloids, with mitragynine (B136389) and 7-hydroxymitragynine (B600473) being the most prominent.[6] Corynantheidine, a related this compound alkaloid, is also consistently found in the leaves and commercial kratom products, although at lower concentrations.[7][8][9]

-

Uncaria : This genus, found in tropical regions worldwide, contains numerous species that produce this compound alkaloids. Uncaria rhynchophylla, Uncaria sinensis, and Uncaria attenuata are among the species reported to contain these compounds.[10][11][12][13] These plants are often used in traditional medicine, and their alkaloid profiles have been the subject of significant research.

Distribution of this compound Alkaloids within Plants

The concentration of this compound alkaloids can vary significantly between different parts of the same plant. In Corynanthe johimbe, the highest alkaloid content is found in the bark of the trunk and roots, with lower concentrations in the bark of the branches and very low levels in the leaves.[1] For Mitragyna speciosa, the leaves are the primary part of the plant utilized and have been the focus of most phytochemical analyses.[6][9] In Uncaria species, the hooks and stems are often used in traditional medicine and are known to contain a variety of indole alkaloids.

Quantitative Data on this compound Alkaloids

The following table summarizes the quantitative data available for this compound and related alkaloids in various plant sources.

| Plant Species | Plant Part | Alkaloid | Concentration (% w/w of dried material) | Reference(s) |

| Mitragyna speciosa | Leaves | Corynantheidine | 0.01 - 2.8% | [7][9] |

| Mitragyna speciosa | Leaves | Mitragynine | 12% (Malaysian sources) - 66% (Thai sources) of total alkaloids | [6] |

| Mitragyna speciosa | Leaves | 7-Hydroxymitragynine | ~2% of total alkaloids | [6] |

| Corynanthe johimbe (Pausinystalia johimbe) | Bark | Total Alkaloids | up to 6% | [1][2] |

| Corynanthe johimbe (Pausinystalia johimbe) | Bark | Yohimbine | 10 - 15% of total alkaloids | [1][2] |

| Uncaria rhynchophylla | Not Specified | Hirsuteine | 17.14 mg/g of total alkaloids | [11] |

| Uncaria rhynchophylla | Not Specified | Hirsutine | 12.86 mg/g of total alkaloids | [11] |

| Uncaria rhynchophylla | Not Specified | Rhynchophylline | 58.21 mg/g of total alkaloids | [11] |

Experimental Protocols

Extraction and Isolation of this compound Alkaloids from Plant Material

This protocol provides a general method for the extraction and isolation of alkaloids from plant sources.

-

Preparation of Plant Material : The plant material (e.g., dried and powdered leaves or bark) is weighed.

-

Acidic Extraction : The powdered plant material is extracted with an acidic aqueous solution (e.g., 0.1 M HCl or 1% sulfuric acid) to protonate the alkaloids and increase their solubility in the aqueous phase.[14] This can be done through maceration, sonication, or reflux.[14][15]

-

Filtration and Defatting : The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a nonpolar solvent (e.g., petroleum ether or hexane) to remove chlorophyll (B73375) and other lipophilic compounds.[14]

-

Basification and Liquid-Liquid Extraction : The acidic aqueous phase is then basified with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent such as chloroform (B151607) or dichloromethane.[15][16]

-

Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the crude alkaloid extract.

-

Purification : The crude extract can be further purified using various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or alumina), preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.[15][16]

Quantification of this compound Alkaloids by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound alkaloids, particularly in Mitragyna speciosa.

-

Sample Preparation : A known weight of the powdered plant material is extracted with a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid) using sonication or vortexing. The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.

-

UPLC-MS/MS Analysis : The filtered extract is analyzed using an Ultra-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (UPLC-MS/MS).

-

Chromatographic Separation : A C18 column is typically used for separation with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry Detection : The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each target alkaloid.

-

-

Quantification : A calibration curve is generated using certified reference standards of the alkaloids of interest. The concentration of the alkaloids in the samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

Biosynthesis of this compound Alkaloids

Caption: Biosynthetic pathway of this compound alkaloids.

Experimental Workflow for Alkaloid Extraction and Isolation

Caption: Workflow for this compound alkaloid extraction.

References

- 1. Pausinystalia johimbe [prota.prota4u.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Corynanthean-Epicatechin Flavoalkaloids from Corynanthe pachyceras | MDPI [mdpi.com]

- 4. Corynanthe johimbe - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 7. kratomalks.org [kratomalks.org]

- 8. A Platform for the Synthesis of this compound-Type Corynanthe Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kratomalks.org [kratomalks.org]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic Mechanism and Key Alkaloids of Uncaria rhynchophylla in Alzheimer’s Disease From the Perspective of Pathophysiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C22H26N2O3 | CID 3037997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Main Alkaloids in Uncaria rhynchophylla and Their Anti-Alzheimer’s Disease Mechanism Determined by a Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Structural Maze of Corynantheine: An In-depth Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine, a prominent indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, has garnered significant interest within the scientific community for its complex pharmacological profile. As a member of the Corynanthe class of alkaloids, its intricate pentacyclic structure presents a fascinating scaffold for exploring interactions with various G-protein coupled receptors (GPCRs), most notably opioid and adrenergic receptors. Understanding the nuanced relationship between the chemical structure of this compound and its biological activity is paramount for the development of novel therapeutics with potentially improved efficacy and safety profiles.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its closely related analogs. Due to the greater availability of published quantitative data for its diastereomer, corynantheidine (B1225087), this guide will leverage this information as a primary reference point to infer the SAR of this compound. This approach is scientifically justified by the identical molecular formula and connectivity of the two compounds, with stereochemical differences being the key determinant of variations in biological activity. This comparative analysis will provide valuable insights for researchers engaged in the design and synthesis of novel this compound-based compounds.

Core Pharmacology: Receptor Binding and Functional Activity

The biological effects of this compound and its analogs are primarily mediated through their interaction with opioid and adrenergic receptors. The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities (EC50 and Emax) of corynantheidine at these key receptor targets.

Opioid Receptor Interactions

Corynantheidine exhibits a distinct profile at opioid receptors, acting as a partial agonist at the mu-opioid receptor (MOR) with weaker interactions at the kappa (KOR) and delta (DOR) opioid receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax vs. DAMGO) | β-Arrestin-2 Recruitment |

| Corynantheidine | hMOR | 118 ± 12[1] | 67.2[1] | 37.2%[1] | Not Detected (<20%)[1] |

| rKOR | 1910 ± 50[1] | No measurable Gi signaling[1] | - | Not Detected (<20%)[1] | |

| hDOR | Insufficient displacement[1] | No measurable Gi signaling[1] | - | Not Detected (<20%)[1] |

hMOR: human mu-opioid receptor; rKOR: rat kappa-opioid receptor; hDOR: human delta-opioid receptor. DAMGO is a full MOR agonist.

Adrenergic Receptor Interactions

Corynantheidine demonstrates a higher affinity for α-adrenergic receptors compared to opioid receptors, suggesting a significant role for the adrenergic system in its overall pharmacological effects.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Corynantheidine | hα1D-adrenergic | 41.7 ± 4.7[1] | Antagonist-like behavior suggested[1] |

| hα2A-adrenergic | ≈ 74[1] | - |

hα1D: human alpha-1D adrenergic receptor; hα2A: human alpha-2A adrenergic receptor.

Structure-Activity Relationship (SAR) Insights

The available data on corynantheidine and related kratom alkaloids allows for the deduction of several key SAR principles:

-

Stereochemistry: The stereochemical configuration is a critical determinant of activity. The differing spatial arrangement of substituents in diastereomers like this compound and corynantheidine can significantly impact receptor binding and functional efficacy.

-

Indole Moiety: The indole nitrogen is considered important for receptor interaction. Alkyl substitution at the N-1 position of related pseudoindoxyl analogs has been shown to eliminate opioid affinity.

-

C-9 Position: Modifications at the C-9 position of the corynanthe scaffold can yield potent derivatives. The absence of a methoxy (B1213986) group at this position in corynantheidine, as compared to mitragynine (B136389), appears to enhance binding to the α1D-adrenergic receptor.

-

Oxidative Derivatives: Oxidative rearrangement of the indole core to a pseudoindoxyl scaffold, as seen in mitragynine pseudoindoxyl, can dramatically increase affinity for opioid receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Materials:

-

Receptor source: Cell membranes from cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for MOR, [³H]prazosin for α1-adrenergic receptors).

-

Test compound: this compound or its analogs at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand to determine non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of a test compound at a G-protein coupled receptor.

Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Receptor source: Cell membranes expressing the target GPCR.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (agonist) at various concentrations.

-

Assay buffer (containing MgCl₂, NaCl, and HEPES).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes and assay buffer.

-

Reaction Setup: In a 96-well plate, add assay buffer, GDP, cell membranes, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) from the dose-response curve using non-linear regression.

-

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated GPCR.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. Upon agonist-induced GPCR activation and β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

A cell line engineered to co-express the tagged GPCR and β-arrestin-EA (e.g., PathHunter® cells).

-

Test compound (agonist) at various concentrations.

-

Cell culture medium and reagents.

-

Detection reagents (substrate for the complemented enzyme).

-

Luminometer.

Procedure:

-

Cell Culture: Culture the engineered cells in appropriate flasks.

-

Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.

-

Agonist Addition: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagent to each well.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis:

-

Normalize the data and plot the signal against the log concentration of the agonist.

-

Determine the EC50 value from the dose-response curve.

-

Visualizing the Molecular Interactions and Experimental Processes

To better understand the complex biological processes involved in this compound's mechanism of action and the workflow for its SAR studies, the following diagrams have been generated using the DOT language.

GPCR Signaling Pathway

Caption: GPCR signaling cascade initiated by an agonist like this compound.

Experimental Workflow for SAR Study

Caption: A typical experimental workflow for a structure-activity relationship study.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex and multifaceted area of research. While a complete picture of this compound's own pharmacological profile is still emerging, the detailed data available for its diastereomer, corynantheidine, provides a robust foundation for understanding the key structural determinants of its activity at opioid and adrenergic receptors. The lack of β-arrestin recruitment by corynantheidine at the mu-opioid receptor is a particularly noteworthy finding, suggesting a potential for developing biased agonists with reduced side effects.

The synthetic accessibility of the corynanthe scaffold, coupled with the detailed experimental protocols outlined in this guide, provides a clear path forward for researchers to design, synthesize, and evaluate novel analogs. By systematically modifying the core structure and assessing the impact on receptor binding and functional activity, the scientific community can continue to unravel the therapeutic potential of this fascinating class of natural products. Future research should focus on obtaining more specific quantitative data for this compound itself and exploring a wider range of structural modifications to build a more comprehensive SAR model. This will undoubtedly pave the way for the development of innovative therapeutics for a variety of neurological and physiological disorders.

References

In Silico Prediction of Corynantheine Receptor Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine is a naturally occurring indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant. It is a diastereomer of the more abundant alkaloid mitragynine (B136389) and contributes to the complex pharmacology of kratom. While traditionally used for its analgesic and opioid-like effects, the full spectrum of its molecular targets remains an active area of research. Understanding the polypharmacology of this compound is crucial for elucidating its therapeutic potential and predicting potential side effects.

This technical guide provides an in-depth overview of in silico methodologies for predicting the receptor targets of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to employ computational approaches in the early stages of drug discovery and natural product characterization. The guide details experimental protocols for key in silico techniques, presents known quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows.

Quantitative Data: this compound Receptor Binding Affinities

The following table summarizes the experimentally determined binding affinities (Ki) of this compound for various receptors. This data is crucial for validating in silico predictions and serves as a benchmark for interpreting the results of virtual screening campaigns.

| Receptor Subtype | Species | Cell Line | Ki (nM) | Reference |

| µ-Opioid Receptor (MOR) | Human | HEK | 118 ± 12 | [1] |

| µ-Opioid Receptor (MOR) | Mouse | - | 57.1 | [2] |

| κ-Opioid Receptor (KOR) | Rat | RBL | 1910 ± 50 | [1] |

| δ-Opioid Receptor (DOR) | - | - | Insufficient displacement | [1] |

| α1D-Adrenergic Receptor | Human | CHO | 41.7 ± 4.7 | [1] |

| α2A-Adrenergic Receptor | Human | - | ~74 | [1] |

| NMDA Receptor | Human | - | ~83 | [1] |

In Silico Target Prediction Methodologies

The identification of novel protein targets for a small molecule like this compound can be significantly accelerated using computational, or in silico, methods. These approaches leverage the three-dimensional structure of the ligand and known protein structures to predict potential interactions. The primary methodologies covered in this guide are reverse docking and pharmacophore modeling, often followed by molecular dynamics simulations for refinement.

Experimental Workflow for In Silico Target Prediction

The overall workflow for predicting the receptor targets of a natural product such as this compound is depicted below. This process begins with the preparation of the ligand and a library of potential protein targets, followed by computational screening and subsequent refinement and validation steps.

References

Preliminary Toxicological Assessment of Corynantheine: A Technical Guide

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The toxicological data on isolated corynantheine is limited, and much of the available safety information is extrapolated from studies on kratom (Mitragyna speciosa) extracts, of which this compound is a minor constituent. Therefore, direct causality of toxic effects to this compound often cannot be definitively established from the current body of evidence.

Introduction

This compound is a Corynanthe-type indole (B1671886) alkaloid found in the leaves of the Southeast Asian tree Mitragyna speciosa (kratom) and in the bark of Corynanthe pachyceras.[1] As a secondary alkaloid in kratom, it is present in lower concentrations than the more abundant mitragynine (B136389) and 7-hydroxymitragynine.[2] Despite its lower prevalence, this compound contributes to the complex pharmacology of kratom through its unique receptor binding profile, which includes activity at opioid and adrenergic receptors.[2] This guide provides a preliminary toxicological assessment of this compound based on the currently available scientific literature, highlighting key areas of concern and significant data gaps.

Quantitative Toxicological Data

The available quantitative toxicological data for isolated this compound is sparse. Most safety assessments are derived from in vitro studies or are inferred from the toxicological profile of kratom products.

Table 1: In Vitro Cytotoxicity of this compound and Related Alkaloids

| Alkaloid | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | KB-3-1 (drug-sensitive) | Not specified | Cytotoxicity | Low | [1] |

| This compound | KB-V1 (multidrug-resistant) | Not specified | Cytotoxicity | Low | [1] |

| Mitragynine | HepG2 (human hepatoma) | Not specified | IC50 | 42.11 ± 1.31 μM | [3] |

| Mitragynine | HL-7702 (normal human liver) | Not specified | Cytotoxicity | Non-cytotoxic below 200 μM | [3] |

| Paynantheine (B163193) | HepG2 | Not specified | Cytotoxicity | Weak | [3] |

| Paynantheine | HL-7702 | Not specified | Cytotoxicity | Weak | [3] |

Table 2: In Vitro Enzyme Inhibition Data for this compound

| Enzyme | System | Inhibition Type | Value | Reference |

| CYP2D6 | Human liver microsomes | Competitive | IC50: ~4.2 μM | [4] |

| CYP2D6 | Human liver microsomes | Competitive | Ki: ~2.8 μM | [2][4] |

Data Gaps:

-

No published LD50 data for this compound in any species could be identified.

-

No studies on repeated-dose systemic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of isolated this compound are available in the public domain.

Key Toxicological Endpoints

Acute and Systemic Toxicity

There is a significant lack of data on the acute and systemic toxicity of isolated this compound.[4] A French study from 1945 mentioned the toxicity of "corynantheidine," but no abstract or data is readily available.[5] While reports of adverse effects, including liver toxicity and seizures, are associated with the consumption of kratom products, these cannot be specifically attributed to this compound.[4]

Hepatotoxicity

Kratom products have been linked to cases of liver injury.[4] However, the specific contribution of this compound to this hepatotoxicity is unknown.[4] A study on the related kratom alkaloid, mitragynine, showed moderate cytotoxic effects on a human hepatoma cell line (HepG2) but not on a normal human liver cell line (HL-7702) at concentrations below 200 μM.[3] Another minor alkaloid, paynantheine, exhibited weak cytotoxicity in both cell lines.[3]

Cardiovascular Toxicity

Concerns regarding the cardiovascular effects of kratom have been raised, with some reports of arrhythmia-like presentations.[4] Mechanistic studies have shown that mitragynine can inhibit the hERG/IKr potassium channel, which is a known risk factor for cardiac arrhythmias.[4] However, no specific data on the effects of this compound on hERG channels or other cardiovascular parameters is currently available.[4]

Drug-Drug Interactions

This compound has been identified as a potent competitive inhibitor of cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of many clinically used drugs.[2][4] This inhibition (IC50 ~4.2 μM; Ki ~2.8 μM) suggests a high potential for drug-drug interactions when this compound is co-administered with CYP2D6 substrates.[2][4]

Genotoxicity and Carcinogenicity

No studies evaluating the genotoxic or carcinogenic potential of this compound have been identified. This represents a critical gap in the toxicological profile of this compound.

Experimental Protocols

Given the lack of published toxicological studies on isolated this compound, this section outlines standard experimental protocols that would be appropriate for a preliminary toxicological assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

-

Cell Culture: Human cell lines, such as HepG2 (liver) and HEK293 (kidney), are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Dosing: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then exposed to these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)

This assay assesses the potential of a substance to induce gene mutations.

-

Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to detect metabolites that may be mutagenic.

-

Exposure: this compound at various concentrations is mixed with the bacterial culture and the S9 mix (if applicable) in molten top agar (B569324).

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted for each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

In Vitro CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.

-

System: Human liver microsomes are used as the source of CYP450 enzymes.

-

Substrates: A specific fluorescent or chromogenic probe substrate for the enzyme of interest (e.g., for CYP2D6, dextromethorphan (B48470) or a fluorogenic substrate) is used.

-

Incubation: this compound at a range of concentrations is pre-incubated with the microsomes and a NADPH-regenerating system.

-

Reaction Initiation: The reaction is initiated by adding the probe substrate.

-

Termination: After a set time, the reaction is stopped (e.g., by adding acetonitrile).

-

Detection: The formation of the metabolite is quantified using LC-MS/MS or fluorescence/absorbance measurements.

-

Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The toxicological effects of a compound are often linked to its pharmacological activity. This compound is known to interact with mu-opioid receptors (MOR) and alpha-1D adrenergic receptors (α1D).[2][4]

Opioid Receptor Signaling

This compound is a partial agonist at the µ-opioid receptor (MOR).[2][4] While this activity is linked to its potential analgesic effects, MOR activation can also lead to adverse effects such as respiratory depression. However, this compound does not appear to recruit β-arrestin-2, a pathway associated with some of the negative side effects of opioids.[4][6]

Adrenergic Receptor Signaling

This compound also exhibits high binding affinity for α1D-adrenergic receptors.[2][4] The functional consequences of this interaction are not well-defined but could have implications for vascular and smooth muscle function.[4]

Experimental Workflow for Toxicological Assessment

A logical workflow for a comprehensive preliminary toxicological assessment of a novel compound like this compound would proceed from in vitro to in vivo studies.

Conclusion and Future Directions

The current toxicological data for this compound is insufficient to make a comprehensive safety assessment. While preliminary in vitro data suggests low cytotoxicity, the potent inhibition of CYP2D6 is a significant concern for potential drug-drug interactions. The pharmacological activity at opioid and adrenergic receptors also warrants further investigation into potential associated adverse effects.

Future research should prioritize:

-

Acute Toxicity Studies: Determination of LD50 values in rodent models.

-

Repeated-Dose Toxicity Studies: 28-day or 90-day studies to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity Battery: A comprehensive assessment including an Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test.

-

Cardiovascular Safety Pharmacology: Evaluation of effects on hERG channels, blood pressure, and ECG parameters in appropriate models.

-

In Vivo Hepatotoxicity Studies: Assessment of liver function and histopathology following administration in animal models.

A thorough toxicological evaluation is essential to understand the safety profile of this compound and to determine its potential for further development as a pharmacological agent.

References

- 1. Leishmanicidal, antiplasmodial and cytotoxic activity of indole alkaloids from Corynanthe pachyceras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kratomalks.org [kratomalks.org]

- 3. In-vitro hepatotoxic activity of mitragynine and paynantheine isolated from the leaves of Mitragyna speciosa Korth. (Kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kratomalks.org [kratomalks.org]

- 5. [Toxicity Of Corynantheidine, A New Alkaloid That Crystallizes From the Bark Of Pseudocinchona Africana Aug. Chev] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

Corynantheine: A Technical Guide on its Ethnobotanical Roles and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheine is a monoterpenoid indole (B1671886) alkaloid found predominantly in the bark of the West African tree Pausinystalia yohimbe (also known as Corynanthe yohimbe) and to a lesser extent in species like Mitragyna speciosa (Kratom). Traditionally, the bark of these plants has been utilized in West African medicine, primarily for its aphrodisiac and stimulant properties. Modern pharmacological research has revealed that this compound possesses a complex mechanism of action, primarily interacting with adrenergic and opioid systems. It functions as an α1-adrenergic and α2-adrenergic receptor antagonist and exhibits partial agonist or antagonist activity at the μ-opioid receptor. This dual pharmacology suggests its potential contribution to the ethnobotanical uses of its source plants and presents opportunities for developing novel therapeutics. This document provides a comprehensive overview of this compound, detailing its role in traditional medicine, its pharmacological profile with quantitative data, and the experimental protocols used in its investigation.

Role in Traditional Medicine

The use of this compound itself is not documented in traditional medicine; rather, the crude plant extracts containing a mixture of alkaloids, including this compound, are used. The primary source, the yohimbe tree (Pausinystalia yohimbe), has a long history of use in West Africa.

-

Aphrodisiac and Sexual Performance: The most well-documented traditional application of yohimbe bark is as an aphrodisiac to treat impotence and enhance sexual performance.[1][2][3][4] An extract or decoction of the bark is typically consumed to increase libido and blood flow.[2][5]

-

Stimulant: Yohimbe bark is also used as a general stimulant to combat fatigue.[5]

-

Other Uses: Traditional practices have also employed the bark to treat a range of other conditions, including cough, fever, and pelvic pain.[3][5]

It is crucial to note that the pharmacological effects of the whole bark are due to a complex mixture of alkaloids, with yohimbine (B192690) being the most abundant and studied.[6] this compound, as one of these constituents, contributes to the overall pharmacological profile.

Pharmacology and Mechanism of Action

This compound's biological activity is characterized by its interaction with multiple receptor systems, distinguishing it from its more selective diastereoisomer, yohimbine.

-

Adrenergic System: this compound acts as an antagonist at both α1-adrenergic and α2-adrenergic receptors. It displays a roughly 10-fold selectivity for the α1-adrenoceptor over the α2 site. This contrasts sharply with yohimbine, which is significantly more selective for the α2-receptor. This antagonistic action at α1-adrenoceptors may contribute to vasodilation and a depressant effect, rather than the stimulant effects associated with yohimbine.

-

Opioid System: this compound interacts with opioid receptors, a property it shares with alkaloids from Mitragyna speciosa. It has been identified as a partial agonist at the μ-opioid receptor (MOR). This activity is MOR-dependent and does not appear to recruit β-arrestin-2, a pathway associated with many of the adverse effects of classical opioids, such as respiratory depression and constipation. Its activity at kappa (κ) and delta (δ) opioid receptors is significantly weaker.

This mixed pharmacology, combining adrenergic antagonism with biased opioid agonism, makes this compound a compound of significant interest for drug development, particularly in the fields of pain management and addiction medicine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding and functional activity of this compound, as well as its preclinical pharmacokinetic profile.

Table 1: Receptor Binding Affinities of this compound

| Receptor Target | Ligand | Ki (nM) | Species/System | Reference |

| α₁D-Adrenergic | [³H]prazosin | 41.7 ± 4.7 | Human, CHO cells | [6] |

| μ-Opioid (MOR) | - | 118 ± 12 | Human, HEK cells | [6] |

| κ-Opioid (KOR) | - | 1910 ± 50 | Rat | [6] |

| δ-Opioid (DOR) | - | Insufficient Displacement | - | [6] |

Table 2: Functional Activity of this compound

| Receptor Target | Assay Type | Parameter | Value | Notes | Reference |

| μ-Opioid (hMOR) | BRET (Gi-1) | EC₅₀ | 67.2 nM | Partial agonist | [6] |

| μ-Opioid (hMOR) | BRET (Gi-1) | Eₘₐₓ | 37.2% | vs. DAMGO (100%) | [6] |

| μ-Opioid (hMOR) | BRET | β-arrestin-2 | <20% Recruitment | G-protein biased | [6] |

| μ-Opioid (mMOR) | [³⁵S]GTPγS | Eₘₐₓ | 74% | Partial agonist | [6] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Route | Value | Unit | Reference |

| Dose | I.V. | 2.5 | mg/kg | [7] |

| Dose | P.O. | 20 | mg/kg | [7] |

| Clearance (CL) | I.V. | 884.1 ± 32.3 | mL/h | [8] |

| Volume of Distribution (Vd) | I.V. | 8.0 ± 1.2 | L | [8] |

| Mean Residence Time (MRT) | I.V. | 3.0 ± 0.2 | h | [8] |

| Max Concentration (Cₘₐₓ) | P.O. | 213.4 ± 40.4 | ng/mL | [8] |

| Time to Cₘₐₓ (Tₘₐₓ) | P.O. | 4.1 ± 1.3 | h | [8] |

| Mean Residence Time (MRT) | P.O. | 8.8 ± 1.8 | h | [8] |

| Absolute Oral Bioavailability (F) | - | 49.9 ± 16.4 | % | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections describe generalized protocols for key experiments related to this compound research.

Extraction and Isolation of this compound from Plant Material

This protocol describes a general acid-base extraction method for alkaloids from P. yohimbe bark.

-

Maceration and Defatting: The dried and powdered bark is first macerated with a non-polar solvent (e.g., hexane) to remove fats and waxes.

-

Alkaloid Extraction: The defatted plant material is then extracted with an acidified polar solvent (e.g., methanol (B129727) or ethanol (B145695) with 1% acetic acid). The acidic medium protonates the alkaloids, rendering them soluble in the polar solvent.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is redissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a water-immiscible organic solvent (e.g., dichloromethane) to remove neutral impurities. The aqueous layer is then made alkaline (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloids into their free base form.

-

Final Extraction: The free base alkaloids are extracted from the aqueous phase using a water-immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Purification: The resulting alkaloid mixture is concentrated and subjected to chromatographic separation (e.g., column chromatography over silica (B1680970) gel or alumina, followed by preparative HPLC) to isolate individual alkaloids like this compound.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor.